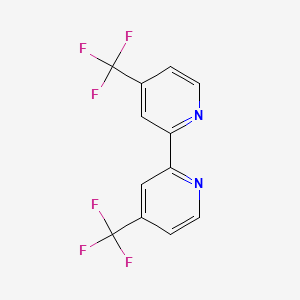

4,4'-Bis(trifluoromethyl)-2,2'-bipyridine

Beschreibung

Historical Development and Discovery

The development of this compound emerged from the broader investigation of substituted bipyridine ligands in coordination chemistry. The compound was first synthesized as researchers sought to modify the electronic properties of the parent 2,2'-bipyridine system through strategic fluorine substitution. Early synthetic approaches faced significant challenges, as evidenced by the limited commercial availability that plagued researchers in the early 2010s. The sole supplier in the United States experienced continuous backorders for approximately six months in 2012, highlighting the growing demand for this specialized ligand and the difficulties associated with its synthesis.

The initial synthetic methodologies for this compound relied on traditional coupling reactions, but these approaches suffered from low yields and reproducibility issues. A significant breakthrough came with the development of nickel-catalyzed reductive homocoupling protocols. These methods utilized 2-chloro-4-(trifluoromethyl)pyridine as the starting material, employing nickel bromide trihydrate as the catalyst and manganese powder as the terminal reductant. The reaction typically proceeded in dimethylformamide at elevated temperatures, with reaction progress monitored through gas chromatography analysis.

Further refinements to the synthetic approach led to improved methodologies that could accommodate larger scale preparations. The optimization process revealed that stoichiometric nickel catalysis provided superior yields compared to catalytic amounts, with isolated yields reaching 71% for the target compound. These developments represented a more than 20-fold increase over previously reported synthetic yields, making the compound more accessible for research applications. The synthetic protocol could be successfully scaled to 10 millimolar quantities with minimal yield reduction, demonstrating the robustness of the optimized methodology.

Structural Significance in Coordination Chemistry

The structural significance of this compound in coordination chemistry stems from the profound electronic modifications introduced by the trifluoromethyl substituents. The electron-withdrawing nature of these groups fundamentally alters the coordination behavior compared to unsubstituted bipyridine ligands. Crystallographic studies have revealed that the incorporation of trifluoromethyl groups creates minimal disruption to the basic bipyridine coordination geometry, with metal-ligand bond distances remaining largely unchanged despite the electronic perturbations.

The trifluoromethyl substituents exert their primary influence through inductive effects rather than direct steric interference with metal coordination. Electrochemical investigations have demonstrated that the ligand reduction potential shifts by approximately 330 millivolts anodically compared to the parent bipyridine system. This shift reflects the enhanced electron-accepting ability of the modified ligand, making it particularly suitable for stabilizing metal centers in lower oxidation states. The electronic modifications also influence metal-centered oxidation processes, with ruthenium complexes showing a 230 millivolt anodic shift in the metal-based oxidation potential.

Table 1: Comparative Electrochemical Data for Bipyridine Ligands

| Ligand System | Ligand Reduction (V vs Fc⁺/⁰) | Metal Oxidation Shift (mV) | Reference |

|---|---|---|---|

| 2,2'-bipyridine | -2.25 | baseline | |

| This compound | -1.92 | +230 | |

| 4,4'-dimethyl-2,2'-bipyridine | -2.35 | -50 |

The steric properties of this compound also contribute significantly to its coordination chemistry behavior. The molar volume of a trifluoromethyl group substantially exceeds that of a methyl group, with steric effects often comparable to those of an isopropyl group. This steric bulk influences the formation of heteroleptic complexes, particularly in systems where multiple ligands compete for coordination sites around the metal center. In copper coordination chemistry, the steric requirements of two trifluoromethyl groups can prevent the formation of certain heteroleptic complexes that form readily with less bulky substituents.

The electronic and steric modifications introduced by the trifluoromethyl groups also affect the photophysical properties of resulting metal complexes. Ruthenium complexes incorporating this compound exhibit significantly altered absorption and emission characteristics compared to unsubstituted analogs. The electron-deficient nature of the ligand stabilizes metal-to-ligand charge transfer states while simultaneously raising the energy of ligand-centered transitions. These modifications create opportunities for fine-tuning the photophysical properties of metal complexes for specific applications in photocatalysis and luminescent materials.

Role in Modern Organometallic Research

This compound has established itself as a cornerstone ligand in contemporary organometallic research, particularly in applications requiring electron-deficient coordination environments. The compound has found extensive use in photocatalytic systems where the electronic properties of the ligand directly influence the catalytic performance. Iridium complexes incorporating this ligand have demonstrated enhanced performance in carbon-hydrogen borylation reactions, with the electron-withdrawing character of the trifluoromethyl groups contributing to increased catalyst stability and selectivity.

The ligand has proven particularly valuable in nickel-catalyzed cross-coupling reactions, where its electronic properties facilitate challenging bond-forming processes. Applications include cross-electrophile coupling reactions and the coupling of tertiary alkyl bromides with organoboron reagents. The enhanced electron-accepting ability of the ligand helps stabilize low-valent nickel intermediates that are crucial for these transformations. Additionally, the compound has found utility in copper-mediated trifluoromethylation reactions, where the ligand electronic properties complement the electron-deficient nature of the trifluoromethyl transfer reagents.

Recent advances in photocatalysis have highlighted the importance of this compound in developing efficient light-driven chemical transformations. The compound serves as a ligand in ruthenium and iridium photocatalysts designed for organic light-emitting diode applications and dye-sensitized solar cell technologies. In solar cell applications, the trifluoromethyl substituents contribute to improved photoconversion efficiency, with enhancements reaching up to 34% compared to unsubstituted bipyridine analogs. This improvement results from stabilization of the highest occupied molecular orbital introduced by the fluorinated substituents.

Table 2: Applications of this compound in Catalytic Systems

The compound has also emerged as a valuable ligand for developing advanced luminescent materials, particularly in lanthanide coordination chemistry. Homoleptic terbium and dysprosium complexes with this compound exhibit quantum yields up to 0.9% and high relaxation rates of 99.5 Hz in fluorine-19 nuclear magnetic resonance spectroscopy. These properties make the complexes promising candidates for fluorine-19 magnetic resonance imaging and optical imaging probe applications. The fluorinated nature of the ligand provides multiple fluorine centers for magnetic resonance imaging applications while maintaining the luminescent properties essential for optical detection.

In manganese-catalyzed carbon dioxide reduction systems, this compound has demonstrated superior performance compared to traditional bipyridine ligands. The electron-deficient character of the ligand facilitates the stabilization of reduced manganese species that are crucial intermediates in the carbon dioxide reduction mechanism. This application represents an important contribution to sustainable chemistry research, where efficient carbon dioxide utilization technologies are increasingly important.

The versatility of this compound extends to its role in developing new synthetic methodologies for accessing complex molecular architectures. The ligand has been instrumental in advancing reductive coupling protocols that enable the formation of carbon-carbon bonds under mild conditions. These methodologies have particular significance in pharmaceutical chemistry, where the ability to form complex molecular frameworks efficiently is crucial for drug discovery applications. The electronic properties of the ligand enable the activation of traditionally unreactive electrophiles, expanding the scope of accessible chemical transformations.

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F6N2/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOMEQIMPYKURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476648 | |

| Record name | 2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142946-79-0 | |

| Record name | 2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 4,4’-dibromo-2,2’-bipyridine using a copper-mediated reaction . The reaction conditions often include the use of copper(I) iodide as a catalyst and a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by metal catalysts.

Reduction: Reduction reactions can modify the bipyridine core, affecting its electronic properties.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce partially or fully reduced bipyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Catalysis

Role as a Ligand

4,4'-Bis(trifluoromethyl)-2,2'-bipyridine is primarily used as a ligand in catalytic processes, particularly in transition metal complexes. It enhances the efficiency of reactions such as cross-coupling reactions, where it stabilizes metal centers and facilitates electron transfer.

Case Study: Hydrogen Evolution Catalysis

Research has demonstrated that complexes of this compound with rhodium show improved catalytic activity for hydrogen evolution reactions. The substitution of ligands influences the efficiency and mechanism of these catalysts .

Material Science

Development of Advanced Materials

This compound is utilized in creating advanced materials due to its electronic properties. It contributes to the development of polymers and coatings that exhibit enhanced durability and performance.

Photovoltaic Applications

In dye-sensitized solar cells (DSSCs), this compound has been shown to improve photoconversion efficiency by stabilizing the highest occupied molecular orbital (HOMO). This stabilization leads to an increase in efficiency up to 34% .

Pharmaceutical Research

Drug Development Potential

The compound is being explored for its potential in pharmaceutical applications, particularly in designing therapeutic agents that target specific biological pathways. Its ability to form stable complexes with metal ions can be leveraged in drug design.

Case Study: Lanthanoid Complexes

Studies have shown that lanthanoid-based complexes utilizing this ligand exhibit luminescent properties suitable for bioimaging applications . These complexes can serve as probes for tracking biological processes in real-time.

Environmental Science

Detection of Pollutants

In environmental science, this compound aids in detecting and analyzing environmental pollutants. Its application in analytical chemistry allows for sensitive detection methods, such as fluorescence spectroscopy.

Analytical Chemistry

Development of Analytical Methods

The compound is also significant in analytical chemistry for developing sensitive detection methods. Its properties facilitate the detection of trace amounts of substances within complex mixtures.

Case Study: NMR Probes

The use of this compound in NMR spectroscopy has been highlighted for its ability to provide high-resolution signals from fluorine nuclei, which is beneficial for studying molecular interactions .

Wirkmechanismus

The mechanism by which 2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)- exerts its effects is primarily through its role as a ligand. The nitrogen atoms in the bipyridine core coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic and photochemical processes, influencing molecular targets and pathways such as electron transfer and energy conversion .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Bipyridine Derivatives

Substituent Electronic Effects

4,4'-Dimethyl-2,2'-bipyridine

- Structure : Methyl (-CH₃) groups at 4,4' positions.

- Electronic Properties : Methyl groups are mildly electron-donating, leading to higher HOMO energies compared to -CF₃ derivatives.

- Applications : Used in Ru(II) complexes for DNA binding and photophysical studies. Complexes with 4,4'-dimethyl ligands exhibit slower hydrolysis kinetics and weaker DNA binding (Kb = 7.8 × 10³ L·mol⁻¹) compared to electron-withdrawing analogs .

- Key Difference : The -CF₃ groups in 4,4'-bis(trifluoromethyl)-2,2'-bipyridine lower MLCT (metal-to-ligand charge transfer) transition energies, as evidenced by cyclic voltammetry and absorption studies .

4,4'-Di-tert-butyl-2,2'-bipyridine

- Structure : Bulky tert-butyl (-C(CH₃)₃) groups at 4,4' positions.

- Synthesis : Prepared via nickel-catalyzed dimerization of 2-chloropyridines .

- Applications : The steric bulk of tert-butyl groups hinders coordination in crowded metal complexes, reducing catalytic activity compared to less bulky ligands like this compound.

5,5'-Bis(trifluoromethyl)-2,2'-bipyridine

- Structure : -CF₃ groups at 5,5' positions.

Functional Group Diversity

4,4'-Bis(carboxylic acid)-2,2'-bipyridine (dcbpy)

- Structure : Carboxylic acid (-COOH) groups at 4,4' positions.

- Applications : Anchors to TiO₂ in DSSCs via carboxylate binding. While effective, the -COOH groups are prone to protonation under acidic conditions, unlike the stable -CF₃ groups in this compound .

4,4'-Bis(bromomethyl)-2,2'-bipyridine

Conjugated Systems

4,4′-Bis(5-hexyl-2-thienyl)-2,2′-bipyridine

Comparative Data Table

Biologische Aktivität

4,4'-Bis(trifluoromethyl)-2,2'-bipyridine (BTB) is a bipyridine derivative characterized by the presence of two trifluoromethyl groups at the 4-position of each pyridine ring. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its unique electronic properties and potential biological activities. This article explores the biological activity of BTB, highlighting its mechanisms, applications, and relevant research findings.

- Chemical Formula : C12H6F6N2

- Molecular Weight : 292.18 g/mol

- CAS Number : 142946-79-0

The structure of BTB contributes to its reactivity and interaction with biological systems. The trifluoromethyl groups enhance the electron-withdrawing capacity, which can influence the compound's interaction with various biological targets.

Biological Activity Overview

Research indicates that BTB exhibits a range of biological activities, including:

- Antimicrobial Properties : Compounds containing bipyridine scaffolds, including BTB, have demonstrated antimicrobial activity against various pathogens. Studies suggest that these compounds can inhibit bacterial growth through interference with cellular processes .

- Antitumor Activity : BTB and related bipyridine derivatives have shown promise in cancer therapy. They may exert their effects by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .

- Enzyme Inhibition : BTB acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions when co-administered with other medications .

The biological activity of BTB is primarily attributed to its ability to interact with metal ions and biological macromolecules. Key mechanisms include:

- Coordination Chemistry : BTB can form stable complexes with transition metals, enhancing its potential as a catalyst in biological reactions or as a therapeutic agent . For example, its coordination with nickel(II) centers has been studied for radical capture processes .

- Electrochemical Properties : The presence of electron-withdrawing trifluoromethyl groups alters the electrochemical behavior of BTB, which can enhance its reactivity in biological systems . This property is particularly relevant in drug design where redox-active compounds are beneficial.

Case Studies

- Antimicrobial Activity Study :

- Antitumor Efficacy :

- Cytochrome P450 Inhibition :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 292.18 g/mol |

| Log P (octanol-water partition) | 3.25 |

| Cytochrome P450 Inhibition | CYP1A2 (Yes), CYP2C19 (Yes) |

| Antimicrobial Activity | Effective against multiple strains |

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Significant inhibition zones |

| Antitumor | Induces apoptosis in cancer cells |

| Enzyme Inhibition | Inhibits CYP1A2 and CYP2C19 |

Q & A

Basic: What are the standard synthetic routes for 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine, and how is its structural integrity validated?

Methodological Answer:

The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce trifluoromethyl groups at the 4,4' positions of 2,2'-bipyridine. Key steps include:

- Use of palladium catalysts and fluorinated aryl boronic esters.

- Purification via column chromatography or recrystallization.

Characterization:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substitution patterns and purity.

- Single-crystal X-ray diffraction provides definitive structural proof (e.g., bond lengths/angles) .

- Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight .

Basic: How does the electron-withdrawing nature of trifluoromethyl groups influence coordination chemistry in transition metal complexes?

Methodological Answer:

The CF₃ groups lower the ligand’s LUMO energy, enhancing metal-to-ligand charge transfer (MLCT) in complexes. Key considerations:

- Redox Potentials: Cyclic voltammetry (CV) shows shifted oxidation/reduction potentials compared to methyl analogs .

- Stoichiometry: Use molar ratios (e.g., 2:1 ligand-to-metal) to prevent under-coordination.

- Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) improve solubility and complex stability .

Advanced: What experimental approaches resolve contradictions in reported redox properties of Ru(II) complexes with this ligand?

Methodological Answer:

Discrepancies may arise from solvent polarity, counterion effects, or measurement techniques. Strategies include:

- Standardized Conditions: Perform CV in anhydrous CH₃CN with 0.1 M TBAPF₆ as supporting electrolyte.

- DFT Calculations: Compare computed HOMO-LUMO gaps with experimental electrochemical data .

- Control Experiments: Synthesize and test methyl-substituted analogs to isolate CF₃ electronic effects .

Advanced: How can researchers optimize the photocatalytic efficiency of Ir(III) complexes using this ligand?

Methodological Answer:

- Ligand Design: Introduce electron-deficient ancillary ligands (e.g., 4,4'-ditertbutyl-2,2'-bipyridine) to stabilize excited states .

- Synthetic Protocol: Use AgPF₆ to abstract chloride ions from [Ir(C^N)₂Cl]₂ precursors, ensuring full coordination .

- Photophysical Screening: Measure emission lifetimes (τ) and quantum yields (Φ) in degassed solutions to minimize quenching .

Advanced: What role does this ligand play in enhancing charge separation in dye-sensitized solar cells (DSSCs)?

Methodological Answer:

The CF₃ groups improve electron injection into TiO₂ and reduce recombination:

- Electron Withdrawal: Lowers LUMO energy, facilitating electron transfer from metal center to semiconductor .

- Device Testing: Use incident photon-to-current efficiency (IPCE) spectra and electrochemical impedance spectroscopy (EIS) to quantify charge-transfer resistance .

- Comparative Studies: Benchmark against Z907 dye to evaluate performance enhancements (e.g., Jsc, Voc) .

Safety: What protocols are critical for handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do steric effects of CF₃ groups impact the geometry of Zn(II) or Ni(II) coordination polymers?

Methodological Answer:

- Crystallography: Analyze X-ray structures to compare bond angles/distortions with non-fluorinated analogs .

- Thermogravimetric Analysis (TGA): Assess thermal stability; bulky CF₃ groups may reduce solvent-accessible voids, increasing decomposition temperatures .

- DFT Modeling: Simulate ligand conformations to predict coordination preferences (e.g., octahedral vs. square-planar) .

Basic: What are common applications of this ligand in supramolecular chemistry?

Methodological Answer:

- Metal-Organic Frameworks (MOFs): Combine with dicarboxylate linkers (e.g., terephthalic acid) to construct porous networks .

- Sensing: Functionalize with fluorophores for anion detection via fluorescence quenching .

- Catalysis: Employ in asymmetric catalysis by pairing with chiral counterions .

Advanced: Why do photoluminescence quantum yields vary between solid-state and solution-phase complexes?

Methodological Answer:

- Aggregation-Induced Quenching (ACQ): In solid state, π-π stacking of bipyridine rings reduces emission. Test in diluted matrices (e.g., PMMA films) .

- Solvent Polarity: Polar solvents stabilize charge-separated states, altering radiative vs. non-radiative decay pathways .

- Temperature-Dependent Studies: Use cryostats to probe thermal activation barriers in emission .

Advanced: How can researchers address solubility challenges in polar solvents?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.